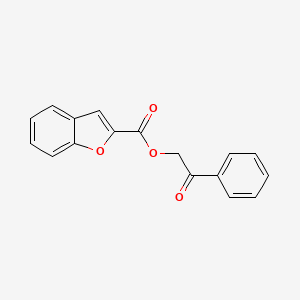

2-oxo-2-phenylethyl 1-benzofuran-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1,3-dihydro-3-oxo-2-benzofuran-1-carboxylates, related to 2-oxo-2-phenylethyl 1-benzofuran-2-carboxylate, involves intramolecular cyclization of 2-[2-(dimethoxymethyl)phenyl]-2-hydroxyalkanoates followed by oxidation. This method provides a novel and efficient pathway to these compounds under mild conditions, yielding satisfactory results (Kobayashi et al., 2015).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives reveals significant insights into their chemical behavior. For instance, the crystal structure analysis of 1-benzofuran-2,3-dicarboxylic acid (BFDC) and its cocrystals shows intramolecular hydrogen bonding and pi-pi stacking, which are crucial for understanding the molecular interactions and stability of these compounds (Titi & Goldberg, 2009).

Chemical Reactions and Properties

2-(Benzofuran-2-yl)-2-oxoethyl 3-(methyl/amino)benzoates demonstrate radical scavenging potency, indicating their chemical reactivity and potential as antioxidants. Their synthesis, crystal structure, and Hirshfeld surface analysis highlight the intricate balance between molecular conformation and intermolecular interactions that dictate their chemical properties (Then et al., 2017).

Physical Properties Analysis

The study of benzofuran derivatives' physical properties, such as hydrogen bonding and pi-pi interactions, is critical for understanding their behavior in various chemical contexts. These properties contribute to the compound's stability and reactivity, influencing its potential applications in chemical synthesis and materials science (Titi & Goldberg, 2009).

Chemical Properties Analysis

Exploring the chemical properties of 2-oxo-2-phenylethyl 1-benzofuran-2-carboxylate and related compounds involves examining their reactivity, such as in radical scavenging and metal coordination. These studies provide a foundation for applying these compounds in medicinal chemistry, materials science, and catalysis (Then et al., 2017).

科学的研究の応用

Photocarboxylation of Benzylic C–H Bonds

A study demonstrated the visible-light-mediated carboxylation of benzylic C–H bonds with CO2, converting them into 2-arylpropionic acids under metal-free conditions. This process utilized photo-oxidized triisopropylsilanethiol as a catalyst, leading to the generation of benzylic radicals that further react with CO2. This methodology, notably applied in the synthesis of several drugs, highlights the potential of 2-oxo-2-phenylethyl 1-benzofuran-2-carboxylate derivatives in drug synthesis and environmental chemistry by leveraging CO2 as a raw material (Qing-Yuan Meng et al., 2019).

Trypanocidal 1-Benzofuran Compounds

Research on 2-phenyl-1-benzofuran derivatives, including efforts to synthesize compounds with potential trypanocidal activity, showcases another significant application. These compounds have been explored for their bioactivity against Trypanosoma species, indicating the role of 2-oxo-2-phenylethyl 1-benzofuran-2-carboxylate derivatives in developing novel treatments for trypanosomiasis (O. Dann et al., 1982).

Radical Scavenging and Antioxidant Properties

The synthesis and characterization of novel 2-(benzofuran-2-yl)-2-oxoethyl 3-(methyl/amino)benzoates revealed significant antioxidant properties, particularly in hydrogen peroxide scavenging assays. These findings suggest a potential for these derivatives in antioxidant applications, possibly extending to therapeutic areas focusing on oxidative stress-related diseases (Li Yee Then et al., 2017).

Molecular Docking and Biological Activities

A study utilizing DFT calculations, molecular docking, and biological activity analyses on benzofuran-carboxylic acids derivatives underscores the versatility of these compounds. The research indicates their inhibitor effects against cancer and microbial diseases, presenting another facet of the scientific applications of 2-oxo-2-phenylethyl 1-benzofuran-2-carboxylate derivatives in medical chemistry and pharmacology (Abir Sagaama et al., 2020).

Photocycloaddition and Clay Intercalation

Explorations into the photochemical cycloaddition of unsaturated carboxylates intercalated in hydrotalcite clays demonstrate an innovative approach to synthesizing cyclic compounds. This research provides insights into controlled photocycloaddition reactions, offering a pathway to environmentally benign and selective synthetic methodologies (K. Takagi et al., 1993).

将来の方向性

Benzofuran compounds, including “2-oxo-2-phenylethyl 1-benzofuran-2-carboxylate”, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on exploring their potential therapeutic uses and developing efficient synthesis methods .

特性

IUPAC Name |

phenacyl 1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O4/c18-14(12-6-2-1-3-7-12)11-20-17(19)16-10-13-8-4-5-9-15(13)21-16/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGLXMDYJLUIJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenacyl 1-benzofuran-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(benzylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile](/img/structure/B5560071.png)

![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5560083.png)

![N-[3-(4-morpholinyl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5560086.png)

![2-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5560094.png)

![4-[(2-amino-4,6-dimethyl-5-pyrimidinyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5560102.png)

![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5560116.png)

![N-({(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidin-2-yl}methyl)-1-phenylmethanesulfonamide](/img/structure/B5560123.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5560136.png)

![2-(4-chlorophenyl)-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5560140.png)

![4-fluoro-N-[6-(4-morpholinyl)-4-pyrimidinyl]benzamide](/img/structure/B5560147.png)

![2-imino-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B5560159.png)